2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes an isoindole core, a trifluoromethoxyphenyl group, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate isoindole derivative with a trifluoromethoxy-substituted aniline under acidic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:
- 2-ethyl-1,3-dioxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
- 2-ethyl-1,3-dioxo-N-[4-(methoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide .
Uniqueness
What sets 2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-ethyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]isoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-2-23-16(25)13-8-3-10(9-14(13)17(23)26)15(24)22-11-4-6-12(7-5-11)27-18(19,20)21/h3-9H,2H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPGFIEQVQYTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.